Intranasal Etripamil Achieves Pharmacodynamic PR Prolongation (≥10%) Within 4–7 Minutes vs. >60 Minutes for Oral Verapamil
Etripamil demonstrates a median Tmax of 5–8.5 minutes following intranasal administration, with >10% PR interval prolongation occurring within 4–7 minutes at doses ≥60 mg, corresponding to rapid AV nodal conduction slowing [1]. In contrast, oral immediate-release verapamil exhibits an onset of pharmacologic action of 1–2 hours, with Tmax approximately 1–2 hours [2]. Intravenous verapamil achieves faster onset (3–5 minutes) but requires venous access and continuous ECG monitoring. This ~10- to 30-fold faster onset via non-invasive delivery is the core pharmacokinetic differentiation enabling out-of-hospital self-administration.
| Evidence Dimension | Time to >10% PR interval prolongation from baseline |
|---|---|
| Target Compound Data | 4–7 minutes (etripamil intranasal, ≥60 mg) |
| Comparator Or Baseline | Oral immediate-release verapamil: 1–2 hours (onset of action); IV verapamil: 3–5 min (requires IV access) |
| Quantified Difference | ~10- to 30-fold faster vs. oral; comparable speed to IV but non-invasive |
| Conditions | Phase 1 randomized, double-blind, placebo-controlled studies (MSP-2017-1096, n=64; NODE-102, n=24); healthy adults; intranasal administration |
Why This Matters
Ultra-rapid non-invasive onset is the prerequisite for patient self-administration upon PSVT symptom onset, a capability no oral or IV CCB can provide.
- [1] Ip JE, Wight D, Yue CS, et al. Pharmacokinetics and Pharmacodynamics of Etripamil, an Intranasally Administered, Fast-Acting, Nondihydropyridine Calcium Channel Blocker. Clin Pharmacol Drug Dev. 2024;13(4):367-379. doi:10.1002/cpdd.1383 View Source
- [2] Verapamil Hydrochloride. Altmeyers Encyclopedia (online). Oral onset of action: 1–2 h; IV onset: 3–5 min. View Source
